Lonsurf is the trade name for a fixed-dose combination of trifluridine and tipiracil hydrochloride, developed by Taiho Pharmaceutical Co., Ltd. [, ]. It belongs to the class of antimetabolite antineoplastic agents, specifically a nucleoside analog []. It functions as a nucleic acid synthesis inhibitor []. Lonsurf serves as a research tool for studying DNA synthesis, thymidylate synthase inhibition, and the role of thymidine phosphorylase in cancer progression [, , ].
Biomarker Development: Further research is needed to identify predictive biomarkers that can identify patients most likely to benefit from Lonsurf treatment []. This could involve investigating genetic markers, protein expression patterns, or circulating microRNAs.
Combination Therapies: Exploring the potential of Lonsurf in combination with other anticancer agents, such as immunotherapy or targeted therapies, could enhance its efficacy and expand its applicability [, ].
Mechanism of Resistance: Investigating the mechanisms underlying resistance to Lonsurf is crucial for developing strategies to overcome or circumvent drug resistance [, ].
Lonsurf is a combination medication consisting of two active components: trifluridine and tipiracil. It is primarily indicated for the treatment of advanced metastatic colorectal cancer and gastric or gastroesophageal junction adenocarcinoma in patients who have previously undergone multiple lines of chemotherapy. The drug works by inhibiting DNA synthesis in cancer cells, thereby reducing their proliferation. Lonsurf was developed by Taiho Oncology, a subsidiary of Taiho Pharmaceutical, and has been approved for use in various regions including the United States and Europe .
Lonsurf is classified as an oral antineoplastic agent. Its active components are:
The drug is available in two dosage strengths: 15 mg of trifluridine with 6.14 mg of tipiracil, and 20 mg of trifluridine with 8.19 mg of tipiracil, both presented as film-coated tablets .
Trifluridine is synthesized through a multi-step chemical process involving the introduction of fluorine atoms into the thymidine structure. This fluorination enhances its stability and efficacy as an antitumor agent. Tipiracil is synthesized by modifying existing thymidine derivatives to inhibit thymidine phosphorylase effectively.
The synthesis typically involves:
The molecular structure of Lonsurf can be described as follows:
The combination allows trifluridine to be effectively incorporated into DNA, leading to cytotoxic effects in rapidly dividing cancer cells .
Upon administration, trifluridine undergoes phosphorylation to form its active triphosphate form, which is then integrated into DNA during replication. This incorporation results in:
Tipiracil plays a crucial role by inhibiting the enzymatic breakdown of trifluridine, thereby increasing its plasma concentration and therapeutic efficacy .
Lonsurf's mechanism involves:
Pharmacokinetic studies indicate that after oral administration, trifluridine has a half-life ranging from 1.4 to 2.1 hours, while tipiracil has a half-life between 2.1 to 2.4 hours .
Lonsurf is primarily used in oncology for:
Research continues into additional applications of Lonsurf in combination therapies with other agents like bevacizumab, aiming to enhance its efficacy against various solid tumors .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: